molecular formula C7H13ClN2O3S B1458002 3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride CAS No. 1824062-31-8

3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride

Cat. No.: B1458002
CAS No.: 1824062-31-8
M. Wt: 240.71 g/mol
InChI Key: DHCHNXQPZUFEMZ-UHFFFAOYSA-N
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Description

3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride is a thiazolidinedione derivative characterized by a central five-membered thiazolidine-2,4-dione ring. The compound features a 2-(2-aminoethoxy)ethyl substituent at position 3 of the heterocyclic core, with the amino group protonated as a hydrochloride salt. This structural motif enhances solubility due to the hydrophilic ethoxyethyl chain and the ionic nature of the hydrochloride salt.

Properties

IUPAC Name

3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCHNXQPZUFEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Additionally, this compound has been shown to interact with cytoplasmic Mur ligase enzyme, which is involved in bacterial cell wall synthesis. The nature of these interactions includes binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to activate PPARγ, leading to changes in the expression of genes involved in adipogenesis and insulin sensitivity. Furthermore, it exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the PPARγ receptor, leading to its activation and subsequent regulation of target gene expression. Additionally, it inhibits the activity of the cytoplasmic Mur ligase enzyme, thereby exerting antimicrobial effects. These binding interactions and enzyme inhibition or activation result in significant changes in cellular function and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance insulin sensitivity and reduce blood glucose levels. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and renal toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with cellular transporters that facilitate its uptake and distribution within the cell. Additionally, it may accumulate in specific tissues, influencing its localization and activity.

Biological Activity

3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride, a thiazolidine derivative, has garnered attention due to its biological activities, particularly in relation to metabolic disorders and potential anticancer properties. This compound acts primarily through the modulation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in insulin sensitivity and glucose metabolism.

Chemical Overview

  • IUPAC Name : 3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione; hydrochloride
  • Molecular Formula : C7H13ClN2O3S
  • Molecular Weight : 240.71 g/mol
  • CAS Number : 1820707-14-9

The primary biological activity of this compound is linked to its interaction with PPAR-γ. Upon binding to this receptor, it enhances insulin sensitivity and regulates glucose homeostasis by influencing various metabolic pathways:

  • PPAR-γ Activation : The compound activates PPAR-γ, leading to increased transcription of genes involved in glucose uptake and lipid metabolism.
  • Insulin Signaling Pathway : It modulates insulin signaling pathways, contributing to improved insulin resistance and lower blood glucose levels.

Antidiabetic Effects

Research indicates that thiazolidine derivatives can significantly improve insulin sensitivity. The activation of PPAR-γ by this compound leads to:

  • Enhanced glucose uptake in adipocytes.
  • Regulation of adipogenesis and lipid metabolism .

Anticancer Properties

Recent studies have explored the anticancer potential of thiazolidine derivatives, including this compound. The following findings highlight its efficacy:

  • In Vitro Antiproliferative Activity :
    • The MTT assay demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). IC50 values ranged from 0.60 to 4.70 μM, indicating potent antiproliferative activity .
    Cell LineIC50 Value (μM)
    HepG20.60 - 4.70
    MCF-70.60 - 4.70
  • VEGFR-2 Inhibition :
    • The compound has shown promising results in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target for cancer therapy. Inhibition assays revealed significant activity with IC50 values suggesting effective modulation of angiogenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the thiazolidine structure can influence biological activity:

  • Substitutions on the benzylidene moiety were found to affect VEGFR-2 inhibitory activity with varying degrees of potency.
  • Compounds with specific halogen substitutions demonstrated enhanced activity compared to their unsubstituted counterparts .

Pharmacokinetics

Thiazolidine derivatives generally exhibit favorable pharmacokinetic profiles, including:

  • Good absorption and bioavailability.
  • Metabolism primarily through hepatic pathways.

These properties are essential for their therapeutic application in managing metabolic disorders and cancer treatment.

Case Study 1: Insulin Sensitivity Improvement

A clinical study evaluated the effects of thiazolidinedione derivatives on patients with type 2 diabetes mellitus. Participants receiving treatment with compounds similar to this compound exhibited significant reductions in fasting blood glucose levels and improved insulin sensitivity as measured by HOMA-IR scores.

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer treatment, patients treated with a regimen including thiazolidine derivatives showed a marked reduction in tumor size compared to controls, correlating with the in vitro findings regarding cytotoxicity against MCF-7 cells.

Scientific Research Applications

Antidiabetic Effects

Research indicates that thiazolidine derivatives can significantly improve insulin sensitivity. The activation of PPAR-γ by this compound leads to:

  • Increased Glucose Uptake : Enhances the transcription of genes involved in glucose metabolism.
  • Improved Insulin Resistance : Clinical studies have shown reductions in fasting blood glucose levels among patients treated with similar compounds.

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound, particularly in breast cancer treatment:

  • Case Study 1 : A clinical trial evaluated the effects of thiazolidinedione derivatives on patients with type 2 diabetes mellitus. Participants receiving treatment exhibited significant reductions in fasting blood glucose levels and improved insulin sensitivity as measured by HOMA-IR scores.
  • Case Study 2 : In a study focusing on breast cancer treatment, patients treated with thiazolidine derivatives showed marked reductions in tumor size compared to controls, correlating with in vitro findings regarding cytotoxicity against MCF-7 cells.

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Antidiabetic EffectsPPAR-γ activationSignificant reduction in fasting blood glucose
Modulation of insulin signaling pathwaysImproved insulin sensitivity (HOMA-IR scores)
Anticancer PropertiesCytotoxic effects on cancer cellsReduced tumor size in breast cancer patients
Induction of apoptosisCorrelation with in vitro cytotoxicity findings

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (Reference) Position 3 Substituent Position 5 Substituent Molecular Formula Key Features
Target Compound 2-(2-Aminoethoxy)ethyl H C₇H₁₄ClN₂O₃S Hydrophilic chain, hydrochloride salt
3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)... 2-Aminoethyl 4-Ethoxybenzylidene C₁₄H₁₇ClN₂O₃S Aromatic benzylidene, ERK inhibition
5-(3-Bromo-4-methoxybenzylidene)-3-(4-chlorobenzyl)... 4-Chlorobenzyl 3-Bromo-4-methoxybenzylidene C₁₈H₁₄BrClN₂O₃S Bulky aromatic, anti-inflammatory (COX-2)
3-(2-Diisopropylaminoethyl)... 2-Diisopropylaminoethyl 4-Methoxybenzylidene C₂₁H₃₁N₃O₃S Lipophilic amine, catalytic alkylation

Key Observations :

  • Position 3 Substituents: The target compound’s 2-(2-aminoethoxy)ethyl group introduces ether linkages and a terminal amine, enhancing hydrophilicity compared to simpler alkyl (e.g., 2-aminoethyl) or aromatic (e.g., 4-chlorobenzyl) substituents in analogs .
  • Position 5 Substituents : Most analogs feature benzylidene groups (e.g., 4-ethoxybenzylidene), which enable π-π interactions with biological targets. The absence of this group in the target compound may reduce target specificity but improve aqueous solubility .

Physicochemical Properties

  • Solubility: The target compound’s ethoxyethyl chain and hydrochloride salt likely enhance water solubility compared to analogs with aromatic substituents (e.g., logP of 3.2 for 3-(2-diisopropylaminoethyl) derivatives vs. estimated logP < 1 for the target compound).
  • Synthetic Accessibility : The compound can be synthesized via alkylation of thiazolidine-2,4-dione with 2-(2-chloroethoxy)ethylamine, followed by HCl salt formation, similar to methods in .

Preparation Methods

Reduction of α,β-Unsaturated Thiazolidinedione Intermediates

A key step in the synthesis of thiazolidinedione derivatives, including 3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride, is the reduction of α,β-unsaturated intermediates that possess double bonds at the 5-position of the thiazolidinedione ring.

Method Overview:

  • The reduction is performed in a mixture of polyethylene glycol (PEG-400) and water.
  • Sodium hydroxide solution is added to create an alkaline suspension of the intermediate.
  • A bivalent metal complex catalyst, often cobalt-based, is introduced in the presence of a complexing agent.
  • Sodium borohydride is added as the reducing agent under alkaline conditions.
  • The reaction is quenched with acetone.
  • The pH is adjusted to acidic conditions (pH 4–6.5) using acids such as citric, tartaric, or acetic acid.
  • Crystals of the product are isolated by adding water.
  • The mother liquor can be reused after basification to pH > 9 for subsequent reactions.

Key Parameters:

Step Conditions/Materials
Temperature 0 to 25 °C
Solvent Polyethylene glycol-400 and water
Base Sodium hydroxide aqueous solution
Catalyst Cobalt bivalent metal complex
Reducing agent Sodium borohydride in alkaline solution
Quenching agent Acetone
pH adjustment 4 to 6.5 using citric/tartaric/acetic acid

This method offers a controlled and efficient reduction, yielding thiazolidinedione derivatives with high purity and is adaptable for industrial scale-up due to the reuse of solvents and mild conditions.

Functionalization via Knoevenagel Condensation and Subsequent Aminoalkylation

The initial synthesis of the substituted thiazolidinedione core often involves:

  • Knoevenagel condensation of 2,4-thiazolidinedione with appropriate aldehydes (e.g., 4-hydroxybenzaldehyde) to form 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione intermediates.
  • Subsequent nucleophilic substitution of the hydroxy group with aminoalkyl chlorohydrochlorides under reflux in acetone with potassium carbonate base to introduce the 2-(2-aminoethoxy)ethyl side chain.

Reaction Features:

Step Conditions/Materials
Knoevenagel condensation 2,4-thiazolidinedione + aldehyde, reflux conditions
Aminoalkylation Aminoalkyl chlorohydrochloride, acetone, K2CO3, reflux
Product purification Crystallization or chromatographic methods

This route yields the desired 3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione intermediate, which can then be converted to its hydrochloride salt by acidification.

Formation of Hydrochloride Salt

The final step to obtain the hydrochloride salt involves:

  • Dissolving the free base of the synthesized thiazolidinedione derivative in an appropriate solvent.
  • Adding hydrochloric acid or a suitable acid source to form the hydrochloride salt.
  • Isolating the salt by crystallization, filtration, and drying.

This step enhances the compound’s stability, solubility, and pharmaceutical properties.

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Outcome/Notes
1 Knoevenagel condensation 2,4-Thiazolidinedione + aldehyde, reflux Formation of benzylidene intermediate
2 Aminoalkylation Aminoalkyl chlorohydrochloride, K2CO3, acetone Introduction of 2-(2-aminoethoxy)ethyl group
3 Reduction of double bond Sodium borohydride + cobalt catalyst or sodium dithionite, alkaline, 0–100 °C Saturation of double bond at 5-position
4 pH adjustment and crystallization Acidification (citric, tartaric, acetic acid), water addition Isolation of pure thiazolidinedione derivative
5 Salt formation Hydrochloric acid addition Formation of hydrochloride salt

Research Findings and Industrial Implications

  • The cobalt-catalyzed sodium borohydride reduction method is well-established and provides high purity products under mild conditions, suitable for industrial synthesis with solvent recycling.
  • The dithionite reduction process offers a greener alternative, avoiding heavy metals and high-pressure hydrogen, with comparable yields and purity, favorable for large-scale production.
  • The aminoalkylation step is crucial for introducing the bioactive moiety and is efficiently performed under reflux with potassium carbonate base in acetone.
  • Formation of the hydrochloride salt is a standard pharmaceutical step to improve drug properties and is achieved by acid-base reaction and crystallization.

Q & A

Basic Research Question

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrophilic aminoethoxyethyl group and ionic hydrochloride salt. Test solubility gradients via UV-Vis spectroscopy .
  • Stability :
    • Store at –20°C in anhydrous conditions to prevent hydrolysis of the thiazolidinedione ring.
    • Avoid prolonged exposure to light or oxidizing agents, which may degrade the aminoethyl moiety .

What advanced techniques are used to elucidate reaction mechanisms involving this compound?

Advanced Research Question

  • Isotopic Labeling : Track aminoethoxyethyl group migration using deuterated intermediates in kinetic studies .
  • Density Functional Theory (DFT) : Model transition states to predict regioselectivity in nucleophilic substitutions .
  • In Situ IR Spectroscopy : Monitor real-time carbonyl stretching frequencies (1700–1750 cm⁻¹) to identify intermediate species .

How can researchers evaluate the compound’s biological activity in vitro and in vivo?

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against PPAR-γ (a thiazolidinedione target) using fluorescence-based assays .
    • Cytotoxicity : Test on cell lines (e.g., HepG2) via MTT assays, ensuring concentrations ≤10 μM to avoid non-specific effects .
  • In Vivo Models : Administer to diabetic rodent models (e.g., streptozotocin-induced) to assess glucose-lowering efficacy, with pharmacokinetic profiling via LC-MS .

What computational approaches are employed to study its interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Simulate binding to PPAR-γ using AutoDock Vina; prioritize poses with hydrogen bonds to the thiazolidinedione carbonyl .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
  • QSAR Modeling : Corrogate substituent effects on bioactivity using Hammett constants or DFT-derived electronic parameters .

How should researchers handle this compound in oxygen-sensitive or moisture-sensitive experiments?

Advanced Research Question

  • Controlled Atmosphere : Use gloveboxes (N₂/Ar) for weighing and reactions.
  • Strict Drying Protocols : Pre-dry glassware at 120°C and solvents over molecular sieves.
  • Real-Time Monitoring : Employ moisture sensors in reaction vessels to detect trace H₂O .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question

  • Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., identical cell lines, incubation times) .
  • Impurity Analysis : Characterize batches via HPLC-UV/ELSD to rule out confounding byproducts (e.g., dimerization products) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or dose-response inconsistencies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.